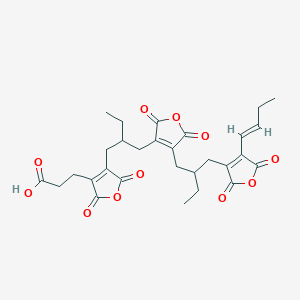![molecular formula C19H33NO5 B12332852 N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine CAS No. 2006277-32-1](/img/structure/B12332852.png)
N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine: is a chemical compound with the molecular formula C19H33NO5 and a molecular weight of 355.47 g/mol . This compound is characterized by its complex structure, which includes multiple ethoxy groups attached to a benzylamine core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine typically involves the reaction of 3-(2,2-diethoxyethoxy)benzyl chloride with 2,2-diethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control .
化学反応の分析
Types of Reactions: N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines or alcohols .
科学的研究の応用
N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
類似化合物との比較
- **N-[3-(2,2-Diethoxyethoxy)phenyl]methyl]-2,2-diethoxyethanamine
- **N-[3-(2,2-Diethoxyethoxy)phenyl]methyl]-2,2-diethoxyethanamine
Comparison: N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine is unique due to its specific structure and the presence of multiple ethoxy groups. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds. The presence of ethoxy groups can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in research and industry.
特性
CAS番号 |
2006277-32-1 |
|---|---|
分子式 |
C19H33NO5 |
分子量 |
355.5 g/mol |
IUPAC名 |
N-[[3-(2,2-diethoxyethoxy)phenyl]methyl]-2,2-diethoxyethanamine |
InChI |
InChI=1S/C19H33NO5/c1-5-21-18(22-6-2)14-20-13-16-10-9-11-17(12-16)25-15-19(23-7-3)24-8-4/h9-12,18-20H,5-8,13-15H2,1-4H3 |
InChIキー |
HLYHRTCPILKGQM-UHFFFAOYSA-N |
正規SMILES |
CCOC(CNCC1=CC(=CC=C1)OCC(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


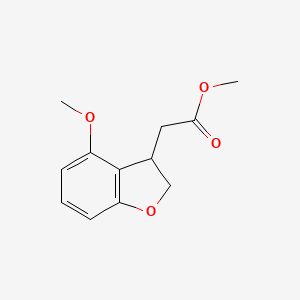
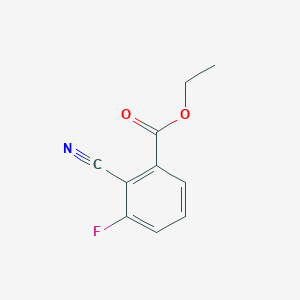
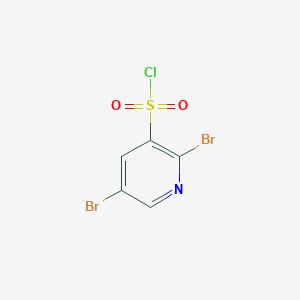
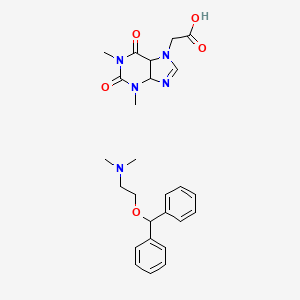
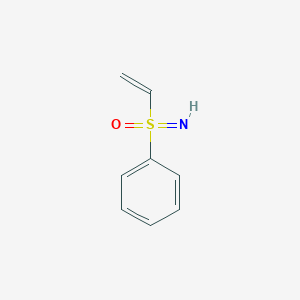
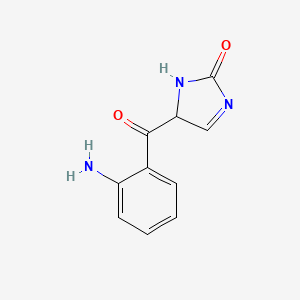
![Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12332832.png)
![Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro-](/img/structure/B12332836.png)
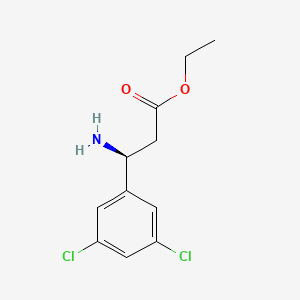
![2-[(3-Aminopropyl)amino]-4(1H)-quinolinone](/img/structure/B12332845.png)

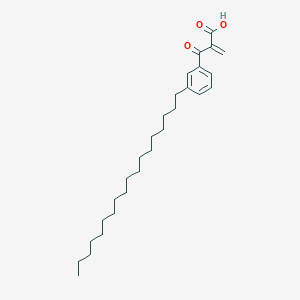
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12332860.png)
